molecular formula C15H19BN2O2 B2995347 4-(4-(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊-2-基)苯基)-1H-吡唑 CAS No. 756520-75-9

4-(4-(4,4,5,5-四甲基-1,3,2-二氧硼杂环戊-2-基)苯基)-1H-吡唑

货号 B2995347
CAS 编号: 756520-75-9
分子量: 270.14
InChI 键: OWISFFAMZILFMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” is a boronic acid derivative. It has a molecular weight of 219.09 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3 . This indicates the presence of a boron atom, a nitrogen atom, and an oxygen atom in the compound, along with carbon and hydrogen atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is insoluble in water . The melting point is between 166.0 to 170.0 °C .

科学研究应用

合成和表征

4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)-1H-吡唑在合成和表征方面已被广泛研究。廖等人 (2022) 探讨了其作为其他化合物的原始替代材料的用途,通过 FT-IR、NMR、MS 光谱和 X 射线衍射确认了其结构。还使用密度泛函理论 (DFT) 分析了分子结构,与 X 射线衍射结果一致 (廖等人,2022)。同样,杨等人 (2021) 通过亲核取代反应合成了一个衍生物,并通过各种光谱和 X 射线衍射确认了其结构。他们进一步使用 DFT 探索了分子静电势和前沿分子轨道 (杨等人,2021)

药用

抗氧化剂和抗糖尿病活性:考希克等人 (2016) 合成了一系列衍生物,并测试了它们的体外抗氧化活性以及体内抗糖尿病活性。他们发现某些化合物表现出显着的抗氧化剂和抗糖尿病活性,表明了治疗应用的潜在途径 (考希克等人,2016)

安全和危害

This compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is harmful if swallowed or in contact with skin .

属性

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-7-5-11(6-8-13)12-9-17-18-10-12/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWISFFAMZILFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Citations

For This Compound
4
Citations
A Mallinger, S Crumpler, M Pichowicz… - Journal of medicinal …, 2015 - ACS Publications
WNT signaling is frequently deregulated in malignancy, particularly in colon cancer, and plays a key role in the generation and maintenance of cancer stem cells. We report the …
Number of citations: 75 pubs.acs.org
M Yu, T Teo, Y Yang, M Li, Y Long, S Philip… - European Journal of …, 2021 - Elsevier
CDK8 regulates transcription either by phosphorylation of transcription factors or, as part of a four-subunit kinase module, through a reversible association of the kinase module with the …
Number of citations: 12 www.sciencedirect.com
A Mallinger, K Schiemann, C Rink… - Journal of medicinal …, 2016 - ACS Publications
The Mediator complex-associated cyclin-dependent kinase CDK8 has been implicated in human disease, particularly in colorectal cancer where it has been reported as a putative …
Number of citations: 108 pubs.acs.org
T Yang, X Cui, M Tang, W Qi, Z Zhu, M Shi… - Journal of Medicinal …, 2022 - ACS Publications
In this study, we described a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors. Systematic exploration of the structure–activity relationship through …
Number of citations: 6 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。